molecular formula C8H6BrN3O B597407 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol CAS No. 1228666-56-5

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Cat. No.: B597407
CAS No.: 1228666-56-5
M. Wt: 240.06
InChI Key: SUAHOXUNIGVBOJ-UHFFFAOYSA-N
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Description

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is an organic compound with the molecular formula C8H6BrN3O. It belongs to the class of halogenated heterocycles and is characterized by a pyrido[3,2-d]pyrimidine core structure with a bromine atom at the 7th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.

    Methylation: The methyl group is introduced at the 2nd position using a methylating agent like methyl iodide in the presence of a base.

    Hydroxylation: The hydroxyl group at the 4th position is introduced through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyrido[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes formed from the oxidation of the hydroxyl group.

    Reduction Products: Reduced derivatives of the pyrido[3,2-d]pyrimidine core.

Scientific Research Applications

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromopyrido[3,2-d]pyrimidin-4-ol
  • 2-Bromo-3-fluoro-6-methylpyridine
  • 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Uniqueness

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a hydroxyl group in the pyrido[3,2-d]pyrimidine core makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-4-11-6-2-5(9)3-10-7(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAHOXUNIGVBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678389
Record name 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-56-5
Record name 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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